![molecular formula C21H23N3O2S2 B258275 N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves the inhibition of DPP-4 and GSK-3 enzymes. DPP-4 is an enzyme that cleaves incretin hormones, which regulate glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which results in improved glucose metabolism. GSK-3 is an enzyme that is involved in various signaling pathways, including the Wnt signaling pathway, which regulates cell proliferation and differentiation. Inhibition of GSK-3 has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory activity against DPP-4 and GSK-3 enzymes. Inhibition of these enzymes has been found to have various biochemical and physiological effects, including improved glucose metabolism, reduced inflammation, and improved cognitive function. Therefore, this compound has potential applications in the development of novel therapeutics for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It has high purity and yield, which makes it suitable for various biochemical and pharmacological assays. It also has potent inhibitory activity against DPP-4 and GSK-3 enzymes, which makes it a useful tool for studying the physiological and pathological roles of these enzymes. However, there are also limitations for lab experiments using this compound. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. Therefore, further studies are needed to fully evaluate its potential applications in various fields of scientific research.
Orientations Futures
There are several future directions for N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of novel therapeutics for various diseases, including diabetes, cancer, and Alzheimer's disease. Another potential direction is the study of the physiological and pathological roles of DPP-4 and GSK-3 enzymes, which may provide insights into the underlying mechanisms of various diseases. Additionally, further studies are needed to fully evaluate the safety and efficacy of this compound, which will be important for its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process. The first step involves the synthesis of the intermediate compound, 3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol, which is then reacted with N-(3,5-dimethylphenyl)glycine to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. It has been found to have potent inhibitory activity against certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in various physiological and pathological processes, including glucose metabolism, inflammation, and neurodegeneration. Therefore, this compound has potential applications in the development of novel therapeutics for various diseases, including diabetes, cancer, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H23N3O2S2 |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-12-8-13(2)10-14(9-12)22-17(25)11-27-21-23-19-18(20(26)24(21)3)15-6-4-5-7-16(15)28-19/h8-10H,4-7,11H2,1-3H3,(H,22,25) |
Clé InChI |
AUQRGBYSSAUMIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



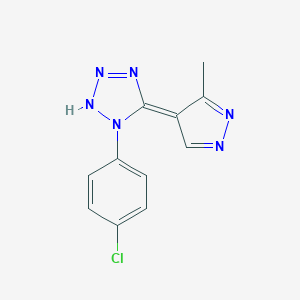
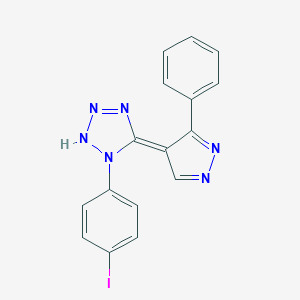

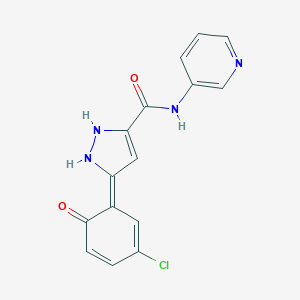

![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
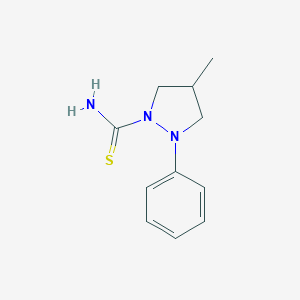
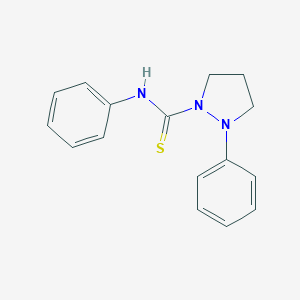
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)

